N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-4-phenyloxane-4-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-25-19-10-6-5-9-18(19)24-20(25)11-14-23-21(26)22(12-15-27-16-13-22)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,23,26) |
InChI Key |
LRQDGPYTQBYWFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves the condensation of ortho-phenylenediamine with various reagents to form the benzimidazole core . This is followed by further derivatization to introduce the tetrahydropyran and carboxamide functionalities. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the benzimidazole ring can yield dihydrobenzimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring and the tetrahydropyran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole or tetrahydropyran rings .
Scientific Research Applications
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the tetrahydropyran and carboxamide groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-methyl-1H-benzimidazol-2-yl)ethylamine
- 4-phenyltetrahydro-2H-pyran-4-carboxylic acid
- N-(1-methyl-1H-benzimidazol-2-yl)acetamide
Uniqueness
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its combination of a benzimidazole core with a tetrahydropyran ring and a carboxamide group.
Biological Activity
N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article aims to synthesize existing research findings, focusing on its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O
- Molecular Weight : 303.47 g/mol
This structure is characterized by a benzimidazole moiety linked to a tetrahydropyran derivative, which is crucial for its biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study demonstrated that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Antitumor Activity Studies
| Study | Compound | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|---|
| BMT-1 | T cells | Inhibition of H+/K+-ATPases | Reduced cell proliferation | |
| Various | Colorectal | COX-2 inhibition | Tumor size reduction |
Immunomodulatory Effects
The compound has shown promise as an immunomodulatory agent. Specifically, it has been observed to inhibit T cell activation by affecting intracellular pH levels. This modulation leads to decreased T cell proliferation, suggesting potential applications in autoimmune diseases and transplant rejection .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit enzymes such as H+/K+-ATPases, leading to altered intracellular environments conducive to reduced cell proliferation.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in the G1 phase, preventing progression to the S phase, thereby inhibiting tumor growth.
- Apoptosis Induction : There is evidence that these compounds can trigger apoptotic pathways in cancer cells, contributing to their antitumor efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of benzimidazole derivatives:
- Case Study 1 : A clinical trial involving a similar benzimidazole derivative indicated significant tumor regression in patients with advanced colorectal cancer when combined with standard chemotherapy regimens.
- Case Study 2 : In a preclinical model, treatment with the compound resulted in notable improvements in immune response markers in mice subjected to immunosuppressive conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
